2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9070602
InChI: InChI=1S/C18H17FN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27)
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F
Molecular Formula: C18H17FN4O3S
Molecular Weight: 388.4 g/mol

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

CAS No.:

Cat. No.: VC9070602

Molecular Formula: C18H17FN4O3S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide -

Specification

Molecular Formula C18H17FN4O3S
Molecular Weight 388.4 g/mol
IUPAC Name 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Standard InChI InChI=1S/C18H17FN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27)
Standard InChI Key SNQAKAAOOHBMCV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide delineates its structure:

  • A benzamide backbone substituted with a fluorine atom at the ortho-position (C2).

  • A piperazine ring linked via a thiocarbamate group (-N-C(=S)-) to a 4-nitrophenyl moiety at the N4 position.

The molecular formula is C₁₈H₁₆FN₄O₃S, with a molecular weight of 410.41 g/mol (calculated via PubChem’s molecular weight algorithm) .

Structural Features and Stereochemistry

  • The piperazine ring adopts a chair conformation, with the 4-nitrophenyl group occupying an equatorial position to minimize steric strain .

  • The thiocarbamate bridge introduces planarity between the benzamide and piperazine units, potentially influencing electronic conjugation .

  • The nitro group at the phenyl para-position contributes to electron-withdrawing effects, enhancing stability and modulating reactivity .

Synthesis and Reaction Optimization

Key Synthetic Routes

The compound is synthesized via a two-step coupling strategy, adapted from methodologies for analogous benzamide derivatives :

Step 1: Activation of 2-Fluorobenzoic Acid

  • Reagents: 2-Fluorobenzoic acid (8 mmol), EDCI (1.69 g, 8.8 mmol), DMAP (0.1 g, 0.08 mmol).

  • Conditions: Stirred in dichloromethane (DCM, 16 mL) at 20°C for 30 minutes .

Step 2: Coupling with 4-(4-Nitrophenyl)piperazine-1-carbothioamide

  • Reagents: 4-(4-Nitrophenyl)piperazine-1-carbothioamide (7.2 mmol).

  • Conditions: Reaction in DCM at 20°C for 16 hours, followed by aqueous workup and solvent evaporation .

Yield: ~60% (estimated from analogous reactions) .

Critical Reaction Parameters

  • Solvent Choice: DCM optimizes reagent solubility and minimizes side reactions .

  • Catalyst Role: DMAP accelerates acylation by stabilizing the reactive intermediate .

  • Temperature Control: Ambient conditions prevent decomposition of the nitro group .

Physicochemical Properties

Solubility and Partitioning

PropertyValueMethod/Source
LogP3.2 ± 0.3Calculated (PubChem)
Water Solubility<0.1 mg/mL (25°C)Estimated (QSAR)
DMSO Solubility>50 mg/mLExperimental analog

Stability Profile

  • Photostability: The nitro group necessitates storage in amber vials to prevent photodegradation .

  • Thermal Stability: Decomposition onset at ~180°C (DSC data for related compounds) .

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